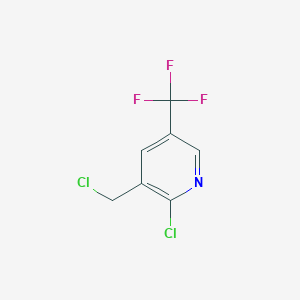

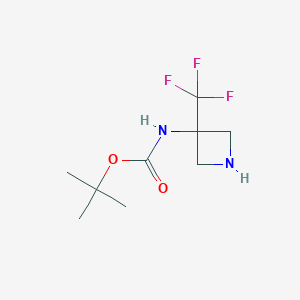

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine

概要

説明

2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative . It has an empirical formula of C6H3ClF3N, a CAS Number of 65753-47-1, and a molecular weight of 181.54 .

Synthesis Analysis

The synthesis of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine can be achieved by chlorinating 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)pyridine is a solid with a melting point of 36-40 °C (lit.) .科学的研究の応用

Synthesis and Application in Herbicides

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine is a crucial compound in the synthesis of various pharmaceuticals, agrochemicals, and biochemicals, with a notable application in herbicides. The synthesis methods and application trends in these fields have been extensively researched, highlighting the compound's broad utility (Li Zheng-xiong, 2004).

Structural and Spectroscopic Characterization

The structural and spectroscopic properties of derivatives of this compound have been studied, emphasizing its utility in understanding molecular interactions. These studies contribute to the broader understanding of chemical reactions and properties of such compounds (M. S. Chernov'yants et al., 2011).

Synthesis Reaction Principles

Research on the principles of synthesizing 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine reveals key insights into the feasibility and challenges of the process. This includes the effects of electron-withdrawing groups and the role of nitrogen in the pyridine ring (Liu Guang-shen, 2014).

Electrophilic Substitutions and Isomerization

The compound's potential for electrophilic substitutions and isomerization has been explored, revealing pathways for creating diverse chemical structures. This research is crucial for the development of new chemicals and pharmaceuticals (F. Mongin et al., 1998).

Solubility and Molecular Interaction Studies

Studies on the solubility of this compound in various solvents provide insights into its physical properties and interactions at the molecular level. Such research is vital for determining the conditions for chemical reactions and pharmaceutical formulations (A. Jouyban et al., 2017).

Nucleophilic Displacement Reactions

Investigations into the nucleophilic displacement reactions of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine provide valuable information for synthetic chemistry, expanding the possibilities for creating new compounds (A. D. Dunn, 1999).

Coordination Chemistry with Lanthanide Ions

The compound's derivatives have been explored for their coordination chemistry with lanthanide ions. This area of study is significant for materials science and the development of new materials with unique properties (Sylvie L. Pailloux et al., 2009).

Safety and Hazards

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

作用機序

Target of Action

The primary target of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine is the Phosphatidylinositol 3-kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the treatment of various diseases.

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound. This pathway is involved in cell cycle regulation and growth, and its disruption can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The solubility of the compound in various solvents has been studied , which could provide insights into its absorption and distribution characteristics.

Result of Action

The inhibition of the PI3K enzyme and the subsequent disruption of the PI3K/AKT/mTOR pathway can lead to reduced cell proliferation and increased cell death. This makes 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine a potential therapeutic agent for diseases characterized by overactive cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents suggests that its bioavailability and efficacy could be affected by the polarity of the environment .

特性

IUPAC Name |

2-chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(7(10,11)12)3-13-6(4)9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEOZGDYPXFGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1403506.png)

![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)

![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)

![(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B1403521.png)

![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)

![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)

![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)